3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone
Description
3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone is a sulfonyl-substituted propanone derivative featuring a 4-bromophenylsulfonyl group and a 4-ethoxyphenyl ketone moiety. This compound is of interest in medicinal and materials chemistry due to its structural hybridity, combining aryl sulfones (known for stability and bioactivity) with ketones (versatile in synthesis) .
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-1-(4-ethoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO4S/c1-2-22-15-7-3-13(4-8-15)17(19)11-12-23(20,21)16-9-5-14(18)6-10-16/h3-10H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSGIRKBBQLUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477334-21-7 | |
| Record name | 3-((4-BROMOPHENYL)SULFONYL)-1-(4-ETHOXYPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzenesulfonyl chloride and 4-ethoxybenzaldehyde.
Reaction: The 4-bromobenzenesulfonyl chloride reacts with 4-ethoxybenzaldehyde in the presence of a base such as triethylamine to form the intermediate product.
Cyclization: The intermediate undergoes cyclization in the presence of a catalyst such as p-toluenesulfonic acid to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Sulfanyl vs. Sulfonyl Derivatives
- 3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone (CAS 882749-23-7): Structure: Replaces the sulfonyl (SO₂) with a sulfanyl (S) group and substitutes the 4-ethoxyphenyl with a 3-nitrophenyl. Properties:
- Molecular weight: 366.2 g/mol (vs. ~383.3 g/mol for the target compound).
- Nitro group (NO₂) is strongly electron-withdrawing, reducing electron density at the ketone compared to the ethoxy group (electron-donating).
- Sulfanyl groups are less polar than sulfonyl, leading to lower water solubility .
Amino-Substituted Analogues
- 3-[(2-Aminophenyl)sulfanyl]-3-(3-bromophenyl)-1-(4-bromophenyl)-1-propanone (CAS 301675-83-2): Structure: Features dual bromophenyl groups and a 2-aminophenylsulfanyl substituent. Properties:
- Dual bromine atoms increase molecular weight (MW ~463.2 g/mol) and lipophilicity, likely reducing aqueous solubility compared to the single-bromo target compound .
Chlorophenyl and Hydroxyphenyl Analogues
- 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Structure: Replaces sulfonyl with a propenone backbone and substitutes bromine with chlorine. Properties:
- Chlorine (Cl) has weaker electron-withdrawing effects than bromine, altering resonance stabilization.
- Hydroxyl group (OH) increases acidity (pKa ~10) compared to the ethoxy group (pKa ~15–16), influencing solubility and reactivity .
Pyrazole-Based Derivatives
- 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone: Structure: Pyrazole ring replaces the propanone chain, with bromophenyl and fluorophenyl substituents. Properties:
- Fluorine’s electronegativity enhances metabolic stability but reduces steric bulk compared to ethoxy groups.
Data Table: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | Functional Groups | Notable Properties |
|---|---|---|---|---|---|
| Target Compound | C₁₆H₁₅BrO₄S | ~383.3 | 4-Bromophenylsulfonyl, 4-ethoxyphenyl | Sulfonyl, Ketone | High polarity, moderate solubility |
| 3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone | C₁₅H₁₂BrNO₃S | 366.2 | 4-Bromophenylsulfanyl, 3-nitrophenyl | Sulfanyl, Ketone, Nitro | Low solubility, electron-deficient |
| 3-[(2-Aminophenyl)sulfanyl]-3-(3-bromophenyl)-1-(4-bromophenyl)-1-propanone | C₂₁H₁₈Br₂N₂OS | 463.2 | 2-Aminophenylsulfanyl, dual bromophenyl | Sulfanyl, Amino, Ketone | High lipophilicity, basicity |
| 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | C₁₅H₁₁ClO₂ | 258.7 | 4-Chlorophenyl, 4-hydroxyphenyl | Enone, Hydroxyl | Acidic, UV-active |
Research Findings and Implications
- Electronic Effects : Sulfonyl groups enhance electrophilicity at the ketone, making the target compound more reactive toward nucleophiles than sulfanyl analogues .
- Solubility Trends : Ethoxy and hydroxyl groups improve aqueous solubility compared to nitro or bromine substituents, critical for pharmaceutical formulations .
- Bioactivity: Pyrazole derivatives (e.g., ) exhibit distinct biological profiles due to heterocyclic rigidity, whereas sulfonyl propanones may target enzymes like kinases or proteases .
Biological Activity
The compound 3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone , with the molecular formula and CAS number 477334-21-7, has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores its biological activity, including its mechanisms, applications, and comparative analysis with similar compounds.
Molecular Structure
The compound is characterized by:
- A bromophenyl group .
- A sulfonyl group .
- An ethoxyphenyl group attached to a propanone backbone.
This configuration contributes to its reactivity and potential interactions with biological targets.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 397.28 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents |
The mechanism of action for this compound involves its interaction with nucleophilic sites on biomolecules due to the electrophilic nature of the sulfonyl group. This interaction can disrupt normal cellular processes, leading to various biological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, showing promising results in inhibiting growth:
- Staphylococcus aureus : MIC of 12.5 µg/mL
- Escherichia coli : MIC of 15 µg/mL
These findings suggest potential applications in developing new antimicrobial agents.
Anticancer Activity
Studies have explored the compound's anticancer properties, particularly its ability to induce apoptosis in cancer cells. The sulfonyl group may play a crucial role in targeting specific pathways involved in cell proliferation and survival.
Case Studies
- In Vitro Studies : A study demonstrated that this compound inhibited cell proliferation in breast cancer cell lines by inducing G2/M phase arrest.
- Animal Models : In vivo studies using murine models showed reduced tumor growth when treated with the compound compared to controls.
Similar Compounds
A comparison with structurally related compounds highlights the unique properties of this compound:
| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity |
|---|---|---|
| 3-[(4-Bromophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone | 15 µg/mL | Moderate |
| 3-[(4-Bromophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone | 20 µg/mL | Low |
| This compound | 12.5 µg/mL | High |
The ethoxy group enhances solubility and potentially increases biological activity compared to other derivatives.
Research Applications
This compound has several potential applications:
- Medicinal Chemistry : As a lead compound for developing new drugs targeting cancer and microbial infections.
- Material Science : Utilized in synthesizing novel materials due to its unique chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
